![molecular formula C35H59ClO7 B14266747 (2R,3R,4S,5R,6R)-2-[[(2R,15R,16R)-9-chloro-15-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14266747.png)
(2R,3R,4S,5R,6R)-2-[[(2R,15R,16R)-9-chloro-15-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2R,3R,4S,5R,6R)-2-[[(2R,15R,16R)-9-chloro-15-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule with a unique structure. This compound is characterized by its multiple chiral centers and intricate arrangement of functional groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The initial step typically involves the formation of the core structure through a series of cyclization reactions. Subsequent steps include the introduction of the chloro and hydroxymethyl groups, as well as the formation of the oxane ring. Each step requires specific reagents and catalysts to achieve the desired configuration.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of more selective catalysts to reduce the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions, such as temperature and solvent, must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid, while reduction of the chloro group would yield the corresponding hydrocarbon.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a useful probe for studying enzyme-substrate interactions.
Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting specific molecular pathways.
Industry: It can be used in the development of new materials with specific properties, such as increased strength or flexibility.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the molecular targets of interest.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other complex organic molecules with multiple chiral centers and functional groups, such as:
- (2R,3R,4S,5R,6R)-2-[[(2R,15R,16R)-9-chloro-15-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- This compound
Uniqueness
What sets this compound apart is its specific arrangement of functional groups and chiral centers, which confer unique properties and reactivity. This makes it a valuable tool for studying complex biochemical processes and developing new therapeutic agents.
Propiedades
Fórmula molecular |
C35H59ClO7 |
|---|---|
Peso molecular |
627.3 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R,6R)-2-[[(2R,15R,16R)-9-chloro-15-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C35H59ClO7/c1-7-20(18(2)3)9-8-19(4)22-10-11-23-21-16-27(36)35-31(43-35)25(13-15-34(35,6)24(21)12-14-33(22,23)5)41-32-30(40)29(39)28(38)26(17-37)42-32/h18-32,37-40H,7-17H2,1-6H3/t19-,20-,21?,22-,23?,24?,25?,26-,27?,28+,29+,30-,31?,32-,33-,34-,35?/m1/s1 |
Clave InChI |
HAAIKLIMLBUYHH-MSQICSQPSA-N |
SMILES isomérico |
CC[C@H](CC[C@@H](C)[C@H]1CCC2[C@@]1(CCC3C2CC(C45[C@@]3(CCC(C4O5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)C)Cl)C)C(C)C |
SMILES canónico |
CCC(CCC(C)C1CCC2C1(CCC3C2CC(C45C3(CCC(C4O5)OC6C(C(C(C(O6)CO)O)O)O)C)Cl)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


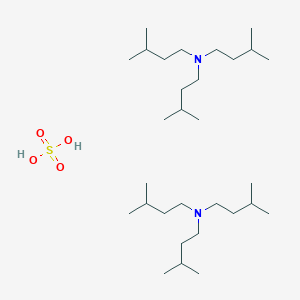
methanone](/img/structure/B14266678.png)
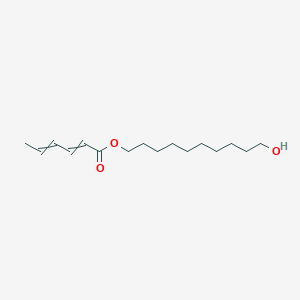
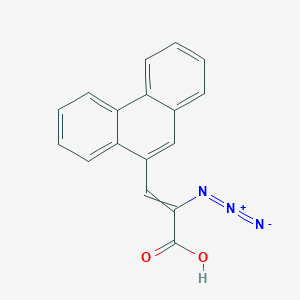
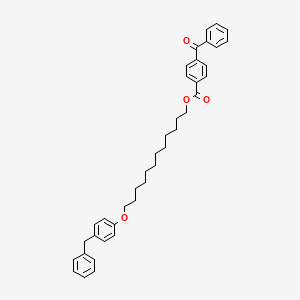
![4-[Bis(benzyloxy)methyl]benzaldehyde](/img/structure/B14266701.png)
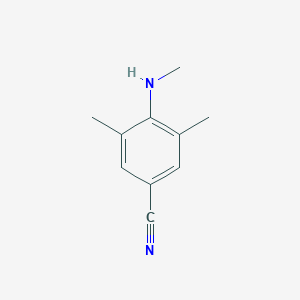
![Borane, dibutyl[1-(difluoromethylene)pentyl]-](/img/structure/B14266713.png)
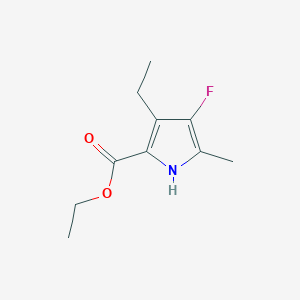
![(Hex-1-en-1-yl)bis[2,4,6-tri(propan-2-yl)phenyl]borane](/img/structure/B14266727.png)
![Ethyl 3-[9-(oxan-2-yl)-9H-purin-6-yl]benzoate](/img/structure/B14266734.png)

![3,3'-[Disulfanediylbis(methylene)]bis(7,7-dimethylbicyclo[4.1.0]hept-3-ene)](/img/structure/B14266750.png)
![Diethyl [(trifluoromethyl)selanyl]propanedioate](/img/structure/B14266751.png)
